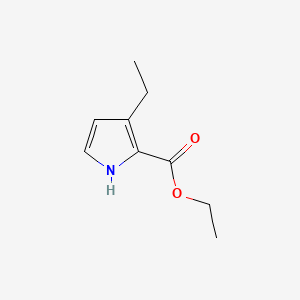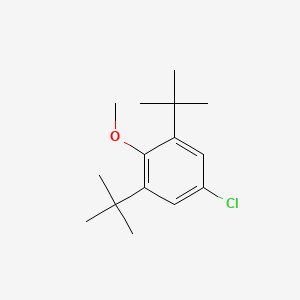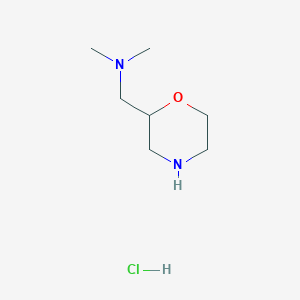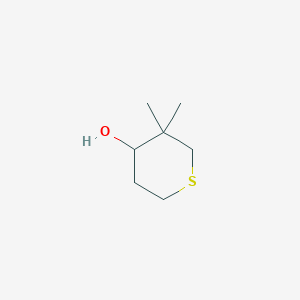
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex piperidine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(prop-2-en-1-yl)piperidine-3-carboxylate: This compound is structurally similar but features an allyl group instead of a propargyl group.
®-Ethyl piperidine-3-carboxylate: This compound lacks the prop-2-yn-1-yl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
ethyl 1-prop-2-ynylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
Clave InChI |
NWFAYKMSHHCEML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN(C1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)





![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)







